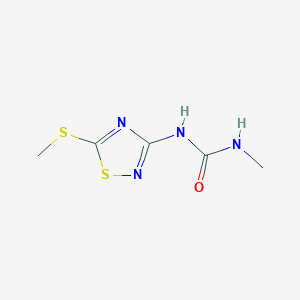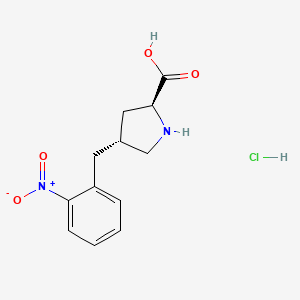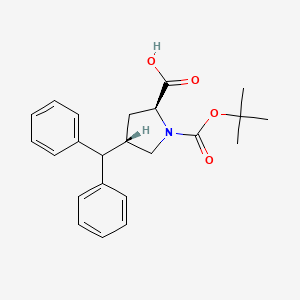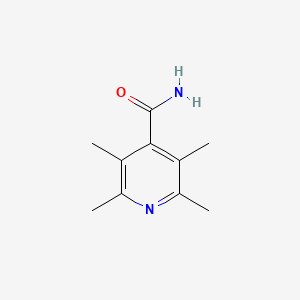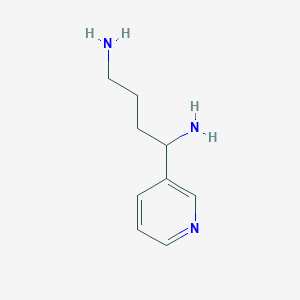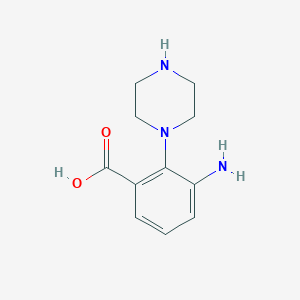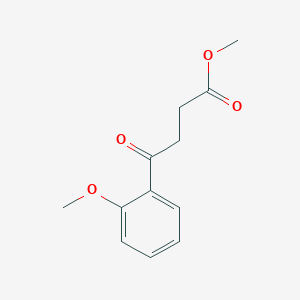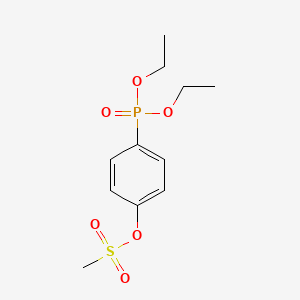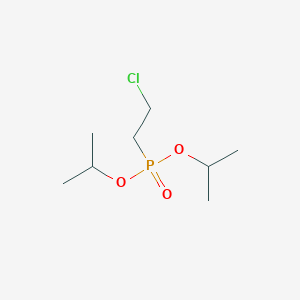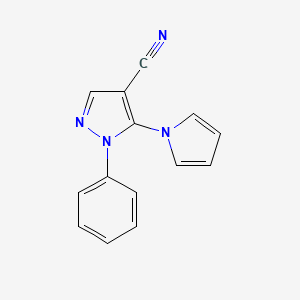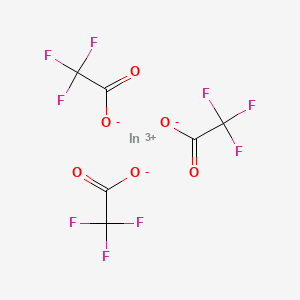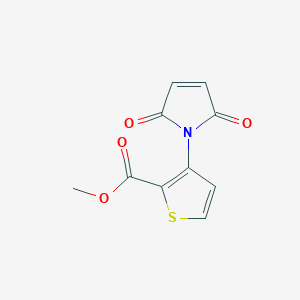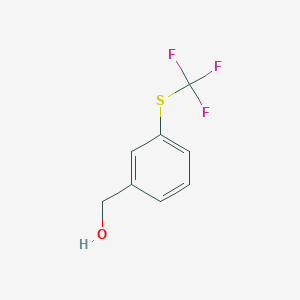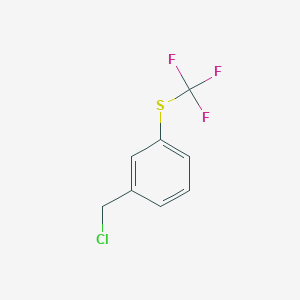![molecular formula C11H15ClN2O B1608307 3-chloro-N-[4-(dimethylamino)phenyl]propanamide CAS No. 544667-97-2](/img/structure/B1608307.png)
3-chloro-N-[4-(dimethylamino)phenyl]propanamide
Descripción general
Descripción
“3-chloro-N-[4-(dimethylamino)phenyl]propanamide” is a chemical compound with the CAS Number: 544667-97-2 . It has a molecular weight of 226.71 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2O/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12/h3-6H,7-8H2,1-2H3,(H,13,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 226.71 .Aplicaciones Científicas De Investigación
Optical Device Applications
A novel chalcone derivative, closely related to 3-chloro-N-[4-(dimethylamino)phenyl]propanamide, was synthesized and demonstrated significant third-order nonlinear optical properties. Utilizing the z-scan technique with nanosecond laser pulses, the compound exhibited a switchover from saturable absorption to reverse saturable absorption with an increase in excitation intensity, suggesting potential applications in optical devices like limiters (Rahulan et al., 2014).
Neuroprotective Agents for Alzheimer's Disease
The compound N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide demonstrated a multifunctional profile as an effective neuroprotectant and selective butyrylcholinesterase inhibitor. This suggests its potential as a treatment for Alzheimer's disease. The compound and its derivatives selectively inhibited butyrylcholinesterase, protected neurons from damage caused by free radicals, showed low toxicity, and could penetrate the central nervous system. Moreover, one derivative modulated cytosolic calcium concentration and protected human neuroblastoma cells against various toxic challenges, indicating a promising avenue for Alzheimer's therapy (González-Muñoz et al., 2011).
Anticancer Applications
A cinnamic acid derivative, synthetized as an analogue based on Quantitative Structure-Activity Relationship (QSAR) analysis recommendations, showed significant anticancer activity. The derivative exhibited a very strong activity against murine leukemia P-388 cells, with potential implications for anticancer drug development (Fattah, 2020).
Photopolymerization and Material Science
A study on light-switchable polymers from cationic to zwitterionic form highlighted the synthesis and characterization of a novel cationic polymer. This polymer showed interactions with DNA and bacterial cells, demonstrating its potential for controlled release applications and antimicrobial properties. Such polymers could have significant applications in the fields of material science and biotechnology (Sobolčiak et al., 2013).
Drug Delivery Mechanisms
A device leveraging a polymer film demonstrated controlled and triggered small molecule release, showcasing the ability to tune release rates with pH and layer thickness. This system could offer a new method for drug delivery, especially in implantable devices designed for targeted, controlled therapeutic applications (Gao et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-N-[4-(dimethylamino)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12/h3-6H,7-8H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBZJVYBZJOYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399983 | |
| Record name | 3-chloro-N-[4-(dimethylamino)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(dimethylamino)phenyl]propanamide | |
CAS RN |
544667-97-2 | |
| Record name | 3-chloro-N-[4-(dimethylamino)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



